Rescue Pharmacology: Deoxycytidine Reversal Profile Distinguishes 5-Fluorocytidine from 5-Fluoro-2′-deoxycytidine
In reversal studies using mouse leukemia L5178Y cells, deoxycytidine completely reversed the growth inhibition caused by 5-fluoro-2′-deoxycytidine (FCdR), but failed to reverse the growth inhibition caused by 5-fluorocytidine (FCR) [1]. This differential deoxycytidine rescue profile indicates that FCR and FCdR engage distinct metabolic pathways despite both compounds ultimately inhibiting thymidylate synthetase via FdUMP formation. FCR's resistance to deoxycytidine rescue suggests its cytotoxicity proceeds through a pathway independent of deoxycytidine kinase-mediated salvage.
| Evidence Dimension | Reversal of growth inhibition by deoxycytidine |
|---|---|
| Target Compound Data | Not reversed by deoxycytidine |
| Comparator Or Baseline | 5-Fluoro-2′-deoxycytidine (FCdR) — completely reversed by deoxycytidine |
| Quantified Difference | Qualitative: complete reversal vs. no reversal |
| Conditions | Mouse leukemia L5178Y cells in vitro; reversal assessed by simultaneous addition of deoxycytidine |
Why This Matters
This differential rescue phenotype provides a functional discriminator for researchers validating compound identity or investigating pyrimidine metabolism pathway engagement.
- [1] Chiba P, Tihanyi B, Goldenberg H, et al. Mode of Action of 5-Fluorocytidine and 5-Fluoro-2'-deoxycytidine in L5178Y Cells in Vitro. Chem Pharm Bull. 1982;30(3):1018-1023. View Source
